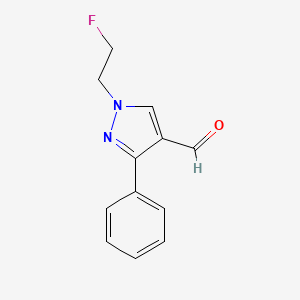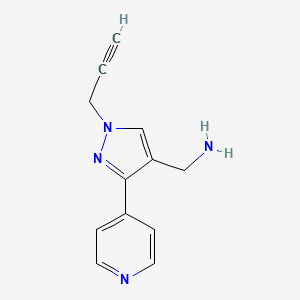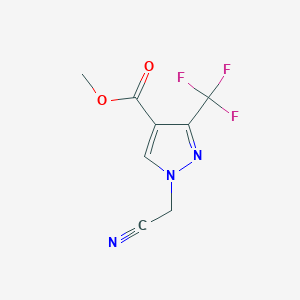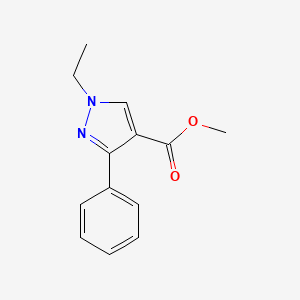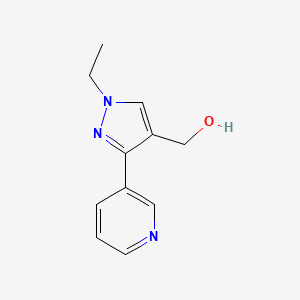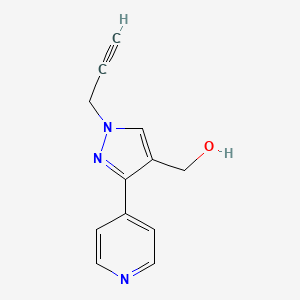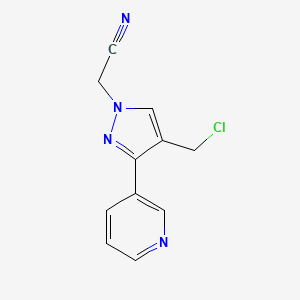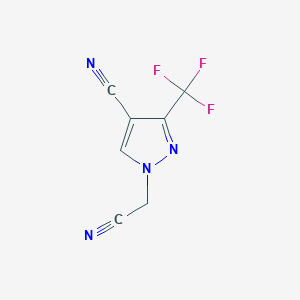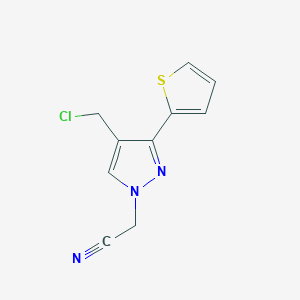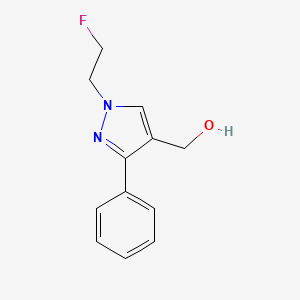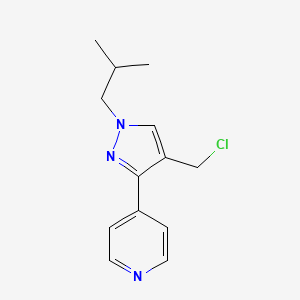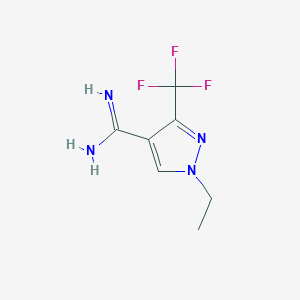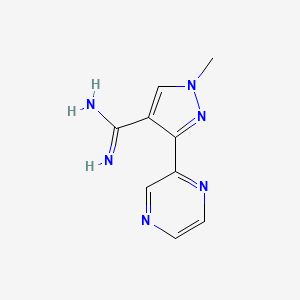![molecular formula C10H15ClF3NO2 B1482732 2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2097954-66-8](/img/structure/B1482732.png)
2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
説明
2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one, also known as 2-C1-[3-(HM)-3-(TFM)Pyrrolidin-1-yl]butan-1-one, is an organic compound that has a variety of uses in scientific research. It is a colorless liquid with a low boiling point, making it ideal for use in laboratory experiments. The compound can be synthesized in a variety of ways, including the use of a Grignard reaction, and can be used in a range of biochemical and physiological studies.
科学的研究の応用
Acid-Catalyzed Reactions
Acid-catalyzed reactions involving hydroxymethyl and trifluoromethyl groups in heterocyclic compounds have been studied, revealing potential pathways for synthesizing diverse chemical structures. For example, Miki et al. (2009) investigated acid-catalyzed reactions of 3-(hydroxymethyl) pyrazolo[1,5-a]pyridines, which led to various products depending on the acid concentration, suggesting the sensitivity of such compounds to reaction conditions and the potential for designing specific reaction outcomes (Miki, Nakamura, Hachiken, & Takemura, 2009).
Tautomeric Equilibria and Hydrogen Bonding
The study of tautomeric equilibria in compounds containing pyrrolidine and similar structures can reveal insights into the stability and reactivity of such molecules. Ośmiałowski et al. (2002) examined the equilibrium between different tautomers of a dienediol compound, highlighting the role of intramolecular hydrogen bonding in stabilizing certain forms. This research underscores the importance of tautomeric stability in the chemical behavior of compounds with pyrrolidine rings and similar functional groups (Ośmiałowski, Kolehmainen, Nissinen, Krygowski, & Gawinecki, 2002).
Reaction Mechanisms and Structural Characterization
The reaction of β-diketones with hydrazines to form dihydropyrazoles, as investigated by Montoya et al. (2007), provides an example of the synthetic utility of compounds with hydroxymethyl and trifluoromethyl groups. Such studies not only offer insights into reaction mechanisms but also contribute to the structural characterization of novel compounds, potentially guiding the synthesis and application of the compound of interest (Montoya, Pons, García-Antón, Solans, Font‐Bardia, & Ros, 2007).
Synthesis and Regioselectivity
Research on the synthesis and regioselectivity of pyrazoles from trifluoromethyl-containing precursors, as conducted by Martins et al. (2012), can inform on the chemical reactivity and potential applications of compounds with similar structural features. Understanding the factors that influence regioselectivity in such reactions can aid in the design of synthetic strategies for targeting specific chemical structures (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, & Bonacorso, 2012).
特性
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(17)15-4-3-9(5-15,6-16)10(12,13)14/h7,16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPVXYKNBEKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



